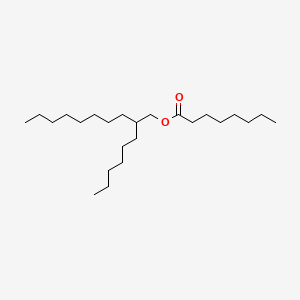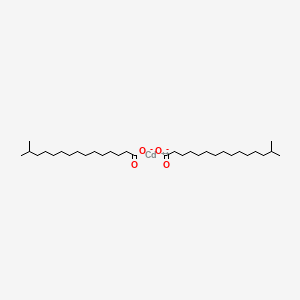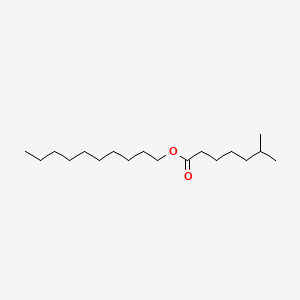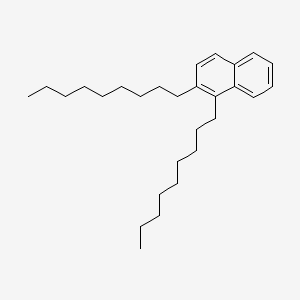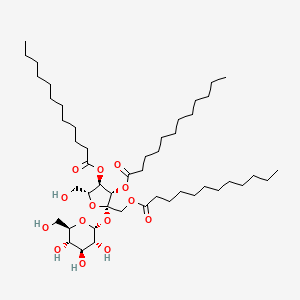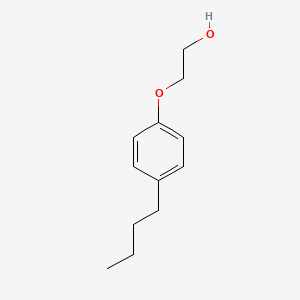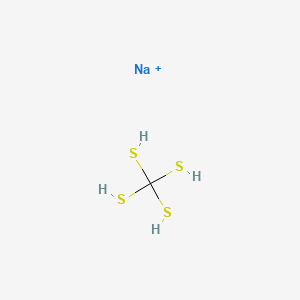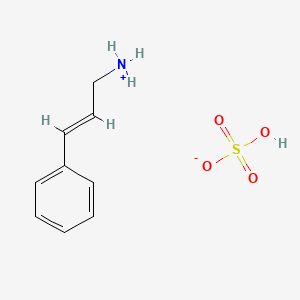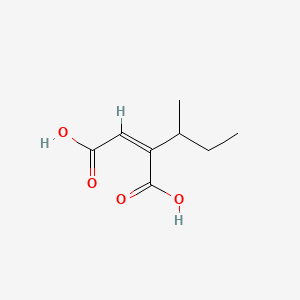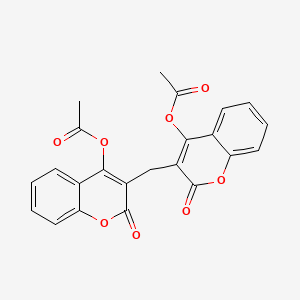
2H-1-Benzopyran-2-one, 3,3'-methylenebis(4-(acetyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a benzopyran core and acetyloxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by acetylation to introduce the acetyloxy groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学研究应用
2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The acetyloxy groups play a crucial role in its reactivity, enabling it to form covalent bonds with target molecules. This interaction can modulate biological pathways, leading to various effects depending on the context of its use.
相似化合物的比较
Similar Compounds
- 2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-hydroxy-)
- 2H-1-Benzopyran-2-one, 3-methyl-
- 2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-
Uniqueness
What sets 2H-1-Benzopyran-2-one, 3,3’-methylenebis(4-(acetyloxy)- apart from similar compounds is its specific functional groups and the resulting chemical properties
属性
CAS 编号 |
64191-17-9 |
|---|---|
分子式 |
C23H16O8 |
分子量 |
420.4 g/mol |
IUPAC 名称 |
[3-[(4-acetyloxy-2-oxochromen-3-yl)methyl]-2-oxochromen-4-yl] acetate |
InChI |
InChI=1S/C23H16O8/c1-12(24)28-20-14-7-3-5-9-18(14)30-22(26)16(20)11-17-21(29-13(2)25)15-8-4-6-10-19(15)31-23(17)27/h3-10H,11H2,1-2H3 |
InChI 键 |
XKIMLHWIWZLKOV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C(=O)OC2=CC=CC=C21)CC3=C(C4=CC=CC=C4OC3=O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


